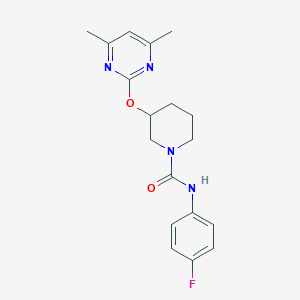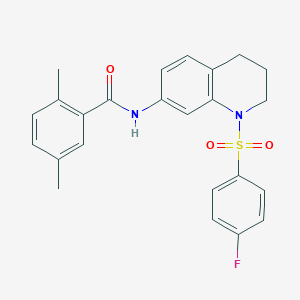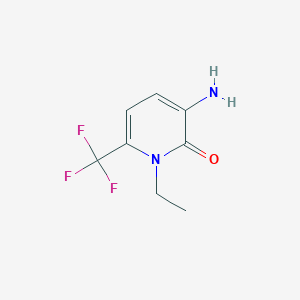![molecular formula C17H10Cl2FNO B2486527 (3,4-dichlorophényl)[4-(3-fluorophényl)-1H-pyrrol-3-yl]méthanone CAS No. 478031-40-2](/img/structure/B2486527.png)
(3,4-dichlorophényl)[4-(3-fluorophényl)-1H-pyrrol-3-yl]méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone is a complex organic compound that features a combination of dichlorophenyl and fluorophenyl groups attached to a pyrrole ring
Applications De Recherche Scientifique
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with 4-(3-fluorophenyl)-1H-pyrrole under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a specific range to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are carefully monitored and controlled to maintain consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mécanisme D'action
The mechanism of action of (3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group and is used in the synthesis of various pharmaceuticals.
(3 R,5 R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid: This compound contains a fluorophenyl group and is used in the treatment of dyslipidemia.
Uniqueness
(3,4-dichlorophenyl)[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of dichlorophenyl and fluorophenyl groups attached to a pyrrole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-[4-(3-fluorophenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO/c18-15-5-4-11(7-16(15)19)17(22)14-9-21-8-13(14)10-2-1-3-12(20)6-10/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYRQIZDLVYYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2486448.png)

![methyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2486450.png)

![4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2486454.png)
![N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2486455.png)

![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)
![4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B2486460.png)

![1-[1-(4-chlorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2486467.png)
